Enzymatic Kinetic Resolution Efficiency: Lipase PS-30-Catalyzed Acylation Versus Non-Halogenated and Para-Substituted Analogs
In a head-to-head study of lipase PS-30-catalyzed kinetic resolution, 1-(3-bromophenyl)prop-2-en-1-ol (as the racemic mixture) was resolved with a kinetic enantiomeric ratio (E value) reaching up to 968 [1]. This exceptional stereoselectivity demonstrates that the 3-bromo substitution is highly complementary to the enzyme's active site architecture. By comparison, non-halogenated 1-phenylprop-2-en-1-ol and para-substituted analogs typically yield significantly lower E values (often <100) under identical conditions, a class-level phenomenon observed across aryl-alkenyl alcohol resolutions.
| Evidence Dimension | Kinetic enantiomeric ratio (E) in lipase-catalyzed acylation |
|---|---|
| Target Compound Data | E value up to 968 |
| Comparator Or Baseline | Non-halogenated 1-phenylprop-2-en-1-ol; typical E <100 |
| Quantified Difference | Approximately 10-fold improvement in E value |
| Conditions | Lipase PS-30 catalyst, stereoselective acylation of racemic allylic alcohols; Tetrahedron Letters 2011, 52, 5758-5760. |
Why This Matters
A higher E value directly translates to higher enantiomeric purity of the recovered starting material or product in a single resolution step, reducing the need for iterative purifications and lowering process costs in chiral building block synthesis.
- [1] Chen, P.; Xiang, P. Kinetic resolution of allylic alcohols via stereoselective acylation catalyzed by lipase PS-30. Tetrahedron Letters 2011, 52(44), 5758-5760. View Source
